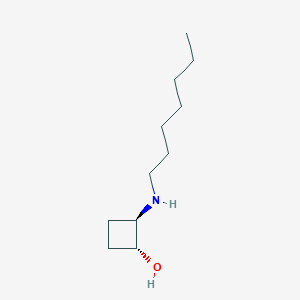

trans-2-(Heptylamino)cyclobutan-1-ol

Description

Properties

IUPAC Name |

(1R,2R)-2-(heptylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-2-3-4-5-6-9-12-10-7-8-11(10)13/h10-13H,2-9H2,1H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNTWJVVUVDXDS-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC1CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCN[C@@H]1CC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Functionalized Cyclobutanols

Functionalized cyclobutanols like trans-2-(Heptylamino)cyclobutan-1-ol are typically synthesized via:

- Nucleophilic substitution on cyclobutanone derivatives

- Hydrogenation of dicyanocyclobutane precursors

- Ring functionalization via amination and hydroxylation steps

These methods focus on stereochemical control to achieve the trans isomer and efficient introduction of the heptylamino group.

Hydrogenation of 1,2-Dicyanocyclobutane Precursors

A classical and well-documented approach to cyclobutane diamines involves hydrogenation of 1,2-dicyanocyclobutane isomers. According to US Patent US3192262A, the process includes:

- Isomerization of cis-1,2-dicyanocyclobutane to the trans isomer using nickel or cobalt catalysts at elevated temperatures (approximately 250–350 °C).

- Liquid-phase hydrogenation of trans-1,2-dicyanocyclobutane to yield trans-1,2-bis(amino-methyl)cyclobutane derivatives.

While this patent focuses on diamines, the methodology is adaptable for preparing amino-substituted cyclobutanols by subsequent functional group transformations on the amino-methyl intermediates.

Amino Alcohol Synthesis via Nucleophilic Substitution and Reduction

Amino alcohols such as this compound can be synthesized by:

- Starting from a cyclobutanone or cyclobutanol intermediate.

- Introducing the heptylamino group via nucleophilic substitution using heptylamine.

- Reduction or protection/deprotection steps to maintain stereochemical integrity.

A related example from a Royal Society of Chemistry supplementary document illustrates the preparation of amino alcohols through:

- Reaction of amino alcohol precursors with acyl chlorides under inert atmosphere.

- Use of sodium hydride as a base for deprotonation.

- Subsequent purification steps involving extraction, drying, and chromatography to isolate the product with high yield and purity.

This method, while demonstrated on cyclohexyl derivatives, is conceptually transferable to cyclobutanol systems, with adjustments for ring strain and steric factors.

Cyclobutane Ring Functionalization via Photocycloaddition and Ene Cyclization

Recent synthetic advances in cyclobutane chemistry include:

- Intermolecular [2+2] photocycloaddition to form cyclobutene intermediates.

- Functionalization via Cu(I)-mediated 1,4-addition and Grignard reactions to introduce side chains.

- Intramolecular ene cyclization to finalize the cyclobutane ring system with desired substituents.

Although these methods are primarily applied to complex natural product synthesis, they provide a framework for constructing functionalized cyclobutanols with controlled stereochemistry, potentially applicable for preparing this compound.

Data Table Summarizing Key Preparation Methods

Research Findings and Notes

- The hydrogenation route is valuable for preparing trans-configured cyclobutane amines, which can be further transformed into amino alcohols by selective hydroxylation or substitution reactions.

- The nucleophilic substitution and reduction approach allows for precise control of the amino group introduction and the hydroxyl functionality, with reported yields up to 85% in related cycloalkyl systems.

- The photocycloaddition strategy offers a modern synthetic route for cyclobutane derivatives, enabling the installation of diverse substituents, although it may require multiple steps to achieve the final amino alcohol.

- Protection of hydroxyl groups using silyl protecting groups (e.g., triisopropylsilyl chloride) is commonly employed to prevent side reactions during amination steps.

Chemical Reactions Analysis

Types of Reactions

Trans-2-(Heptylamino)cyclobutan-1-ol can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: : Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: : Nucleophilic substitution reactions can replace the heptylamine group with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles like halides (Cl⁻, Br⁻) and strong bases (e.g., sodium hydroxide, NaOH) are typically employed.

Major Products Formed

Oxidation: : Ketones, carboxylic acids.

Reduction: : Amines, alcohols.

Substitution: : Halogenated compounds, alkylated derivatives.

Scientific Research Applications

Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

Biology: : The compound may be used in biochemical studies to understand enzyme-substrate interactions.

Medicine: : It could be explored for its therapeutic potential in drug development.

Industry: : Its unique properties may be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which trans-2-(Heptylamino)cyclobutan-1-ol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Aromaticity : The phenylethyl substituent introduces π-π stacking capabilities, which may improve binding affinity to aromatic residues in biological targets .

Physicochemical Properties

While experimental data for this compound is scarce, trends from analogs suggest:

- Lipophilicity : Predicted logP values increase with alkyl chain length (butyl < heptyl). The phenylethyl analog’s logP is influenced by both the aromatic ring and alkyl spacer.

- Solubility : Longer alkyl chains (e.g., heptyl) reduce water solubility, whereas the phenylethyl group may introduce moderate solubility in polar organic solvents .

Biological Activity

trans-2-(Heptylamino)cyclobutan-1-ol is a compound of interest due to its potential biological activities, particularly its interactions with specific receptors and its implications in various physiological processes. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a heptylamine group and a hydroxyl functional group. Its molecular formula is C_{11}H_{21}N_1O_1, and it exhibits properties typical of amine alcohols, such as solubility in polar solvents and potential for hydrogen bonding.

The biological activity of this compound is primarily mediated through its interaction with sphingosine-1-phosphate (S1P) receptors, particularly EDG-1, EDG-6, and EDG-8. These G-protein-coupled receptors are involved in various cellular processes including:

- Cell proliferation

- Chemotaxis

- Angiogenesis

Studies indicate that compounds acting on S1P receptors can influence immune responses, vascular stability, and inflammation control . The agonistic effects on these receptors suggest that this compound may have therapeutic potential in conditions such as autoimmune diseases and cancer.

Biological Activity Summary

| Biological Activity | Details |

|---|---|

| Receptor Binding | Binds to S1P receptors (EDG-1, EDG-6, EDG-8) |

| Physiological Effects | Modulates cell proliferation, migration, and angiogenesis |

| Potential Therapeutic Uses | Autoimmune diseases, cancer therapies, organ transplantation |

Case Study 1: Immunomodulatory Effects

A study conducted on the immunomodulatory effects of this compound demonstrated its ability to reduce lymphocyte counts in peripheral blood. This suggests a potential application as an immunosuppressant in transplant settings or autoimmune conditions. The agonist activity on EDG receptors was linked to reduced inflammation markers in vivo .

Case Study 2: Angiogenesis Promotion

Research has shown that compounds similar to this compound can promote angiogenesis through S1P receptor activation. In vitro experiments indicated increased endothelial cell migration and tube formation assays, highlighting its potential role in wound healing and tissue regeneration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.